molecular formula C15H11ClFN3O2 B8739771 4-(4-Chloro-2-fluorophenylamino)-7-hydroxy-6-methoxyquinazoline CAS No. 193001-59-1

4-(4-Chloro-2-fluorophenylamino)-7-hydroxy-6-methoxyquinazoline

Cat. No.: B8739771
CAS No.: 193001-59-1
M. Wt: 319.72 g/mol
InChI Key: XGZKSSTZBKFZMF-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-fluorophenylamino)-7-hydroxy-6-methoxyquinazoline is a useful research compound. Its molecular formula is C15H11ClFN3O2 and its molecular weight is 319.72 g/mol. The purity is usually 95%.
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Properties

CAS No.

193001-59-1

Molecular Formula

C15H11ClFN3O2

Molecular Weight

319.72 g/mol

IUPAC Name

4-(4-chloro-2-fluoroanilino)-6-methoxyquinazolin-7-ol

InChI

InChI=1S/C15H11ClFN3O2/c1-22-14-5-9-12(6-13(14)21)18-7-19-15(9)20-11-3-2-8(16)4-10(11)17/h2-7,21H,1H3,(H,18,19,20)

InChI Key

XGZKSSTZBKFZMF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Cl)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 7-benzyloxy-4-(4-chloro-2-fluoroanilino)-6-methoxyquinazoline hydrochloride (892 mg, 2 mmol) in TFA (10 ml) was heated at reflux for 50 minutes. After cooling, the mixture was poured onto ice. The precipitate was collected by filtration, dissolved in methanol (10 ml) and basified to pH11 with aqueous ammonia. After concentration by evaporation, the solid product was collected by filtration, washed with water then ether and dried under vacuum to give 4-(4-chloro-2-fluoroanilino)-7-hydroxy-6-methoxyquinazoline as a yellow solid (460 mg, 72%).
Name
7-benzyloxy-4-(4-chloro-2-fluoroanilino)-6-methoxyquinazoline hydrochloride
Quantity
892 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 7-benzyloxy-4-(4-chloro-2-fluorophenylamino)-6-methoxyquinazoline hydrochloride (892 mg, 2 mmol) in TFA (10 ml) was refluxed for 50 minutes. After cooling, the mixture was poured onto ice. The precipitate was collected by filtration, dissolved in methanol (10 ml) and basified to pH 11 with aqueous ammonia. After concentration by evaporation, the solid product was collected by filtration, washed with water then ether and dried under vacuum to give 4-(4-chloro-2-fluorophenylamino)-7-hydroxy-6-methoxyquinazoline as a yellow solid (460 mg, 72%).
Name
7-benzyloxy-4-(4-chloro-2-fluorophenylamino)-6-methoxyquinazoline hydrochloride
Quantity
892 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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